N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride
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Overview
Description
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride is a chemical compound with the molecular formula C31H42ClN5O4S and a molecular weight of 616.22 g/mol . This compound is a derivative of cobicistat, which is a pharmacokinetic enhancer used in combination with other antiretroviral drugs to increase their effectiveness by inhibiting the enzyme cytochrome P450 3A (CYP3A) .
Preparation Methods
The synthesis of N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride involves multiple steps, including the formation of the thiazole ring and the incorporation of the dioxo and methylaza groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of standard organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .
Chemical Reactions Analysis
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its role as a pharmacokinetic enhancer in combination with other drugs to improve their bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride involves the inhibition of cytochrome P450 3A (CYP3A) isoforms. By inhibiting CYP3A-mediated metabolism, this compound increases the systemic exposure of CYP3A substrates such as atazanavir and darunavir, thereby enhancing their antiviral activity at lower dosages . The molecular targets include the active sites of CYP3A enzymes, and the pathways involved are related to drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride can be compared with other similar compounds such as:
Cobicistat: The parent compound, which also inhibits CYP3A but has a different chemical structure.
Ritonavir: Another CYP3A inhibitor used as a pharmacokinetic enhancer in antiretroviral therapy.
Properties
Molecular Formula |
C31H42ClN5O4S |
---|---|
Molecular Weight |
616.2 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-amino-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C31H41N5O4S.ClH/c32-29(13-14-36-15-17-39-18-16-36)30(37)34-26(19-24-7-3-1-4-8-24)11-12-27(20-25-9-5-2-6-10-25)35-31(38)40-22-28-21-33-23-41-28;/h1-10,21,23,26-27,29H,11-20,22,32H2,(H,34,37)(H,35,38);1H/t26-,27-,29+;/m1./s1 |
InChI Key |
CVVMSRNXNBNSLM-RIZLBUNBSA-N |
Isomeric SMILES |
C1COCCN1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)N.Cl |
Canonical SMILES |
C1COCCN1CCC(C(=O)NC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)N.Cl |
Origin of Product |
United States |
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